molecular formula C7H12O5S B10776592 (2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methoxyoxane-2-carbothialdehyde

(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methoxyoxane-2-carbothialdehyde

Cat. No.: B10776592
M. Wt: 208.23 g/mol
InChI Key: RAZJTJNGLFDKPL-ZYNSJIGGSA-N
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Description

(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methoxyoxane-2-carbothialdehyde is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound belongs to the class of oxane derivatives and is notable for its multiple hydroxyl groups and a methoxy group attached to the oxane ring. The presence of a carbothialdehyde group further adds to its chemical diversity, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methoxyoxane-2-carbothialdehyde typically involves multi-step organic reactions. One common approach is the selective protection and deprotection of hydroxyl groups, followed by the introduction of the methoxy and carbothialdehyde groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. These methods allow for the efficient and scalable production of the compound while maintaining high purity and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial settings to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methoxyoxane-2-carbothialdehyde undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbothialdehyde group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like thiols and amines. The reactions are typically carried out under controlled conditions, such as inert atmos

Properties

Molecular Formula

C7H12O5S

Molecular Weight

208.23 g/mol

IUPAC Name

(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methoxyoxane-2-carbothialdehyde

InChI

InChI=1S/C7H12O5S/c1-11-7-6(10)5(9)4(8)3(2-13)12-7/h2-10H,1H3/t3-,4-,5+,6-,7-/m0/s1

InChI Key

RAZJTJNGLFDKPL-ZYNSJIGGSA-N

Isomeric SMILES

CO[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)C=S)O)O)O

Canonical SMILES

COC1C(C(C(C(O1)C=S)O)O)O

Origin of Product

United States

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